

Thermodynamic Properties of 1-Bromo-1-Chloropropane: A Technical Guide

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Compound of Interest

Compound Name: *1-Bromo-1-chloropropane*

Cat. No.: B8793123

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Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-bromo-1-chloropropane**. Due to a notable scarcity of experimental data for this specific compound, this document presents available computed data and the limited experimental data found in the literature. For comparative purposes, experimental data for the isomer 1-bromo-3-chloropropane is also included. A significant portion of this guide is dedicated to detailing the established experimental protocols for determining the thermodynamic properties of haloalkanes, providing a foundational understanding for researchers in the field. This includes methodologies for measuring enthalpy of formation, heat capacity, entropy, and vapor pressure. A generalized experimental workflow for thermodynamic property determination is also visualized.

Introduction

1-bromo-1-chloropropane (C_3H_6BrCl) is a halogenated alkane with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling of reaction kinetics and equilibria. These properties, including enthalpy of formation, entropy, Gibbs free energy of formation, heat capacity, and vapor pressure, govern the behavior of the substance under various conditions.

This guide aims to consolidate the available thermodynamic data for **1-bromo-1-chloropropane**, address the current data gaps, and provide detailed experimental methodologies relevant to its characterization.

Thermodynamic Data

A comprehensive search of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for **1-bromo-1-chloropropane**. The majority of available information is derived from computational estimations.

Quantitative Data Summary

The following tables summarize the available quantitative data for **1-bromo-1-chloropropane** and its isomer, 1-bromo-3-chloropropane. It is critical to distinguish between experimental and computed values.

Table 1: Thermodynamic Properties of **1-Bromo-1-Chloropropane**

Property	Value	Units	Data Type
Molecular Weight	157.44	g/mol	Computed
Boiling Point	111	°C	Experimental
XLogP3-AA (Octanol/Water Partition Coefficient)	2.6		Computed
Topological Polar Surface Area	0	Å ²	Computed

Data sourced from PubChem and Stenutz. All properties are computed unless otherwise specified.

Table 2: Experimental Thermodynamic Properties of 1-Bromo-3-Chloropropane (Isomer)

Property	Value	Units	Temperature (K)
Boiling Point	143.3	°C	416.5
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	37.55	kJ/mol	416.5
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	42.0	kJ/mol	341

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)

Experimental Protocols

The determination of thermodynamic properties for compounds like **1-bromo-1-chloropropane** relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key thermodynamic measurements.

Determination of Enthalpy of Formation

The standard enthalpy of formation (Δ_fH°) of a liquid organic compound is typically determined indirectly using combustion calorimetry.

Methodology: Bomb Calorimetry

- Sample Preparation: A precisely weighed sample of the liquid (e.g., **1-bromo-1-chloropropane**) is encapsulated in a combustible container of known mass and heat of combustion.
- Calorimeter Setup: The sealed sample is placed in a "bomb," a constant-volume stainless steel container, which is then pressurized with a large excess of pure oxygen.
- Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited via an electrical fuse. The combustion of the compound releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.
- Calculation: The heat released by the combustion (q_{comb}) is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.), which is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).
- Correction Factors: Corrections are applied for the heat of combustion of the capsule and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.
- Enthalpy of Formation Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation of the compound is then determined using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , HBr , and HCl).

Determination of Heat Capacity

The heat capacity (C_p) of a liquid is the amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius. Adiabatic scanning calorimetry is a precise method for its determination.

Methodology: Adiabatic Scanning Calorimetry

- Calorimeter Cell: A known mass of the liquid sample is placed in a sealed calorimetric cell.
- Adiabatic Shield: The cell is surrounded by an adiabatic shield, the temperature of which is controlled to be as close as possible to the temperature of the cell at all times. This minimizes heat loss to the surroundings.
- Heating: A constant and precisely known electrical power (P) is supplied to a heater within the cell, causing the temperature of the sample and cell to increase.
- Temperature and Time Measurement: The temperature of the cell (T) is measured as a function of time (t).

- Calculation of Heat Capacity: The total heat capacity of the cell and sample (C_{total}) is determined from the heating rate (dT/dt) and the supplied power: $C_{\text{total}} = P / (dT/dt)$.
- Correction for Cell Heat Capacity: The heat capacity of the empty calorimetric cell is determined in a separate experiment. This value is then subtracted from the total heat capacity to obtain the heat capacity of the sample.
- Molar Heat Capacity: The molar heat capacity is calculated by dividing the sample's heat capacity by the number of moles of the substance.

Determination of Standard Entropy

The standard entropy (S°) of a substance is determined from heat capacity measurements from near absolute zero to the standard temperature (298.15 K) and by accounting for the entropies of any phase transitions.

Methodology: Calorimetric and Spectroscopic Methods

- Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase is measured from a very low temperature (e.g., ~10 K) up to its melting point using an adiabatic calorimeter.
- Entropy of the Solid: The entropy of the solid at the melting point is calculated by integrating C_p/T from 0 K to the melting temperature. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T^3 law.
- Enthalpy and Entropy of Fusion: The enthalpy of fusion ($\Delta_{\text{fus}}H$) is measured at the melting point, and the entropy of fusion ($\Delta_{\text{fus}}S$) is calculated as $\Delta_{\text{fus}}H/T_m$.
- Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).
- Entropy of the Liquid: The entropy increase in the liquid phase is calculated by integrating $C_p(\text{liquid})/T$ from the melting point to the standard temperature.
- Total Calorimetric Entropy: The standard entropy at 298.15 K is the sum of the entropy of the solid at the melting point, the entropy of fusion, and the entropy increase in the liquid phase.

- Spectroscopic Entropy Calculation: For ideal gases, the standard entropy can also be calculated using statistical mechanics from molecular parameters obtained from spectroscopic measurements (e.g., vibrational frequencies from infrared and Raman spectroscopy, and rotational constants from microwave spectroscopy). A comparison between calorimetric and spectroscopic entropies can reveal information about residual entropy in the solid at 0 K.

Determination of Vapor Pressure

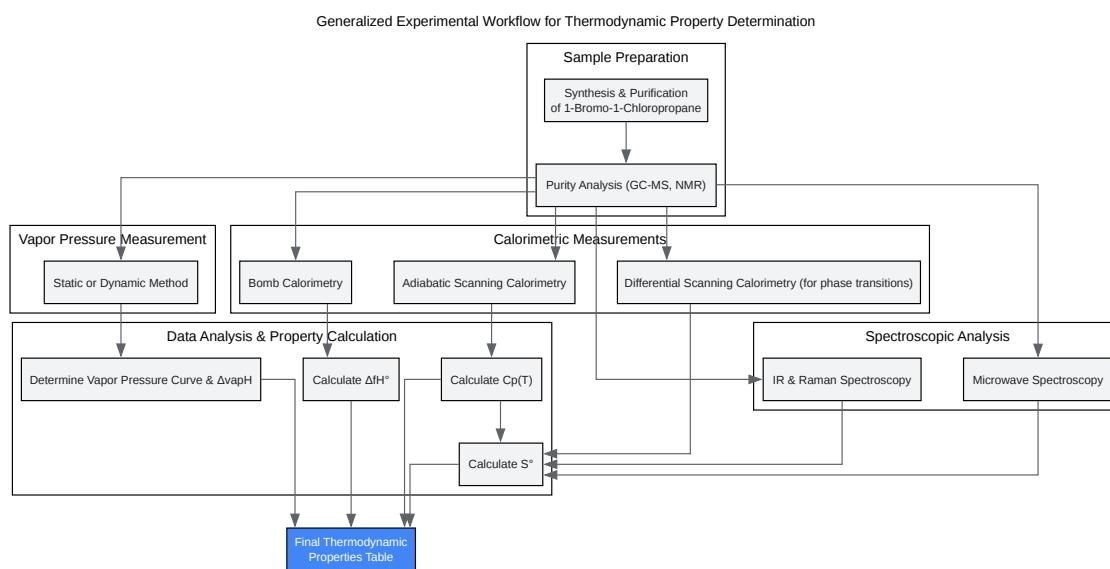
Vapor pressure is a critical property for understanding the volatility of a substance. The static or dynamic method can be used for its determination.

Methodology: Static Method

- Sample Degassing: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The sample is thoroughly degassed to remove any dissolved air or other volatile impurities, typically by several freeze-pump-thaw cycles.
- Temperature Control: The vessel is immersed in a constant-temperature bath, and the temperature is precisely controlled and measured.
- Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the vessel becomes constant.
- Pressure Measurement: The vapor pressure of the substance at the given temperature is directly read from the manometer.
- Temperature Dependence: The measurements are repeated at various temperatures to obtain the vapor pressure as a function of temperature. The data can then be fitted to an equation such as the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid compound like **1-bromo-1-chloropropane**.



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Caption: A flowchart illustrating the typical experimental procedures for determining the thermodynamic properties of a pure liquid compound.

Conclusion

The thermodynamic characterization of **1-bromo-1-chloropropane** is currently incomplete, with a clear lack of experimental data in the public domain. The data that is available is primarily computational. This guide has summarized the existing information and provided detailed, standard experimental protocols that can be employed to obtain the necessary thermodynamic parameters. The generation of reliable experimental data for the enthalpy of formation, heat capacity, entropy, and vapor pressure is essential for the safe and efficient application of this compound in research and industry. The presented workflow and methodologies offer a clear path for future experimental investigations to fill the existing data gaps.

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References

- 1. pubs.acs.org [pubs.acs.org]
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